Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

描述

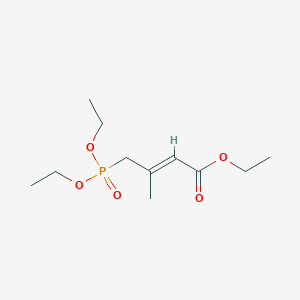

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . It acts on the biochemical pathways that regulate insect growth and development.

Mode of Action

This interaction results in changes that affect the normal growth and development of insects .

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate affects the biochemical pathways involved in insect growth and development . It is also used in the synthesis of retinoic acids , which are involved in cell growth and differentiation in vertebrates.

Pharmacokinetics

It is known to be soluble in chloroform , which suggests that it may be absorbed and distributed in organisms that come into contact with it

Result of Action

The primary result of the action of Triethyl 3-Methyl-4-phosphonocrotonate is the disruption of normal insect growth and development . This makes it a potent insect growth regulator. In addition, its use in the synthesis of retinoic acids suggests that it may have effects on cell growth and differentiation .

Action Environment

The action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that its action may be affected by the presence of organic solvents in the environment

生物活性

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a phosphonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₁₁H₂₁O₅P and CAS number 41891-54-7, features a unique structure that may confer significant reactivity and biological activity, making it a subject of various studies in the fields of pharmacology and agrochemistry.

Structural Characteristics

The compound's structure includes a diethoxyphosphoryl group, which is known for its ability to interact with biological molecules, including enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic applications. The following table summarizes key structural features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₂₁O₅P | Contains diethoxy group; potential enzyme inhibitor |

| Triethyl 3-Methyl-4-phosphonocrotonate | C₁₁H₁₉O₄P | Similar phosphonate structure |

| Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate | C₁₁H₂₁O₅P | Isomeric form with potentially different activity |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli, although specific minimum inhibitory concentration (MIC) values are still under investigation.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against human cancer cell lines, demonstrating inhibitory effects on cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 .

- Insecticidal Activity : The unique phosphonate structure allows this compound to act as an insecticide, disrupting metabolic processes in target organisms.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Enzyme Inhibition : The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, modulating their activity. This property is crucial for its potential use in drug development, particularly as an enzyme inhibitor .

- Receptor Interaction : Interaction studies suggest that the compound may influence various metabolic pathways by affecting receptor activity, which could be relevant for therapeutic applications in treating diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of gram-positive and gram-negative bacteria. Results indicated promising antimicrobial activity with MIC values suggesting effectiveness against resistant strains .

- Cytotoxicity Assessments : In vitro assessments have been conducted to determine the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations comparable to established chemotherapeutics.

- Insecticidal Testing : Field studies have demonstrated that this compound can effectively reduce pest populations, suggesting its utility in agricultural applications .

科学研究应用

Organic Synthesis

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized as a reagent in synthesizing complex organic molecules. It plays a significant role in the formation of carbon-phosphorus bonds via the Michaelis-Arbuzov reaction, which involves triethyl phosphite reacting with halogenated precursors. This reaction is pivotal for creating various phosphonate derivatives used in pharmaceuticals and agrochemicals.

Key Reactions Involving this compound

| Reaction Type | Major Products |

|---|---|

| Oxidation | Phosphonic acids |

| Reduction | Phosphine derivatives |

| Substitution | Various substituted phosphonates |

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its biological activities. Research indicates that this compound may act as an enzyme inhibitor by forming stable complexes with metal ions and enzymes, modulating their activity.

Biological Activities

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are currently under investigation.

- Anticancer Activity : Preliminary evaluations against human cancer cell lines indicate that this compound may possess anticancer properties, demonstrating inhibitory effects on cell proliferation with IC50 values in the low micromolar range against cell lines such as HeLa and A549.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of gram-positive and gram-negative bacteria. Results indicated promising antimicrobial activity, suggesting effectiveness against resistant strains.

Agricultural Applications

In agricultural chemistry, this compound serves as an insecticide due to its ability to disrupt metabolic processes in target organisms. Its unique phosphonate structure allows it to act effectively against pests while minimizing harm to beneficial insects.

Insecticidal Testing

Field studies have demonstrated that this compound effectively reduces pest populations, suggesting its utility in integrated pest management strategies.

属性

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of triethyl 3-methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A: Triethyl 3-methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with trans-ionylidineacetaldehyde-1-3H. This reaction forms the carbon backbone of the retinoid structure, specifically the ethyl ester of trans-retinoic-11-3H acid []. Subsequent saponification of this ester yields the desired trans-retinoic-11-3H acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。